4-(3-(3-Bromophenoxy)propyl)morpholine
Overview
Description
“4-(3-(3-Bromophenoxy)propyl)morpholine” is a chemical compound with the molecular formula C13H18BrNO . It has a molecular weight of 284.2 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-(3-(3-Bromophenoxy)propyl)morpholine” consists of a morpholine ring attached to a bromophenyl group via a propyl linker . The presence of the bromine atom indicates that this compound could be used as a building block in further chemical reactions .Physical And Chemical Properties Analysis
The compound “4-(3-(3-Bromophenoxy)propyl)morpholine” should be stored at a temperature between 2-8°C . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methodologies : Research has shown various methodologies for synthesizing morpholine derivatives, including 4-(3-(3-Bromophenoxy)propyl)morpholine. For instance, the synthesis of similar compounds like 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride demonstrates techniques involving cyclization, reduction, and acidification, offering insights into potential methods for synthesizing related morpholine compounds (Tan Bin, 2011). Additionally, novel syntheses of cis-3,5-disubstituted morpholine derivatives have been explored, indicating the versatility of morpholine synthesis approaches (M. D’hooghe et al., 2006).
Biomedical Applications
- Potential in Drug Development : Research into morpholine derivatives has revealed their potential in drug development. For instance, the synthesis of a potent cathepsin S inhibitor, which includes a morpholine derivative, illustrates the application of these compounds in medicinal chemistry (B. Latli et al., 2012). Similarly, the creation of novel metal(ii) complexes based on morpholine and their evaluation in DNA/BSA interactions and cytotoxicity studies suggests the relevance of morpholine derivatives in pharmacological research (Karunganathan Sakthikumar et al., 2019).
Mechanism of Action
Safety and Hazards
In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .
Future Directions
properties
IUPAC Name |
4-[3-(3-bromophenoxy)propyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-3-1-4-13(11-12)17-8-2-5-15-6-9-16-10-7-15/h1,3-4,11H,2,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEPUVTVRQMTQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-Bromophenoxy)propyl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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